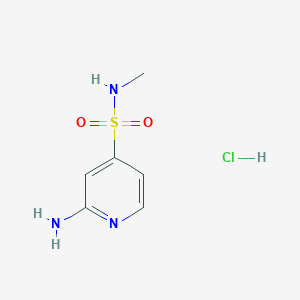
2-Amino-N-methylpyridine-4-sulfonamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Amino-N-methylpyridine-4-sulfonamide;hydrochloride” is a chemical compound with the CAS number 2413868-12-7 . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of sulfonamides like “this compound” can be achieved through the oxidative coupling of thiols and amines . This method has emerged as a highly useful way to synthesize structurally diverse sulfenamides, sulfinamides, and sulfonamides in a single step .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the Inchi Code:1S/C6H9N3O2S.ClH/c1-8-12(10,11)5-2-3-9-6(7)4-5;/h2-4,8H,1H3,(H2,7,9);1H . This compound has a molecular weight of 223.68 . Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Sulfonamide Metabolism and Hypersensitivity
Sulfonamides are metabolized in the body through processes that can vary significantly among individuals, affecting their risk for hypersensitivity reactions. Slow acetylation, a genetic trait, has been identified as a risk factor for sulfonamide hypersensitivity reactions, suggesting a connection between metabolic pathways and adverse drug reactions (Rieder et al., 1991).
Sulfasalazine and Its Metabolites
Sulfasalazine, a drug composed of sulfapyridine and 5-aminosalicylic acid, undergoes bacterial cleavage in the colon to release its active metabolites. Research has aimed to identify which component of sulfasalazine is responsible for its therapeutic effects in conditions like ulcerative colitis, with studies suggesting 5-aminosalicylic acid as the active moiety (Khan et al., 1977).
Environmental Presence and Human Exposure
Sulfonamides and their derivatives, including perfluorinated sulfonamides, have been detected in indoor and outdoor environments, indicating widespread human exposure. Studies have measured their concentrations in various matrices, highlighting their persistence and potential for bioaccumulation (Shoeib et al., 2005).
Pharmacokinetic Studies
Pharmacokinetic studies have been conducted to understand how drugs like 4-aminopyridine, a compound with similarities to 2-Amino-N-methylpyridine-4-sulfonamide, are absorbed, distributed, metabolized, and excreted in the human body. These studies are crucial for optimizing therapeutic efficacy and minimizing toxicity (Evenhuis et al., 1981).
Therapeutic Applications
Beyond their traditional use in treating bacterial infections, sulfonamides and related compounds have been explored for various therapeutic applications, including inflammatory diseases and neurological conditions. For example, 4-aminopyridine has shown promise in improving neurological deficits in patients with spinal cord injury (Hayes et al., 1994).
Mecanismo De Acción
While the specific mechanism of action for “2-Amino-N-methylpyridine-4-sulfonamide;hydrochloride” is not mentioned in the search results, sulfonamides typically work by being a competitive inhibitor of bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid .
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed or in contact with skin . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing off immediately with plenty of water for at least 15 minutes in case of skin contact, and rinsing cautiously with water for several minutes in case of eye contact .
Propiedades
IUPAC Name |
2-amino-N-methylpyridine-4-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S.ClH/c1-8-12(10,11)5-2-3-9-6(7)4-5;/h2-4,8H,1H3,(H2,7,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKJLTRUKGNDKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=NC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

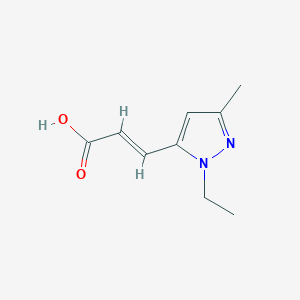
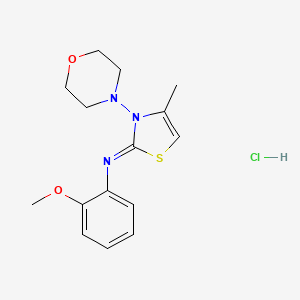

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2645667.png)
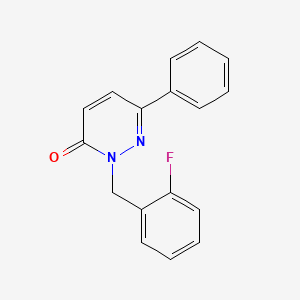

![3-(9H-carbazol-9-yl)-N'-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]propanehydrazide](/img/structure/B2645674.png)
![Methyl 2-[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]pyrrolidin-3-yl]acetate](/img/structure/B2645675.png)
![3-Methyl-6-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-2-one](/img/structure/B2645680.png)
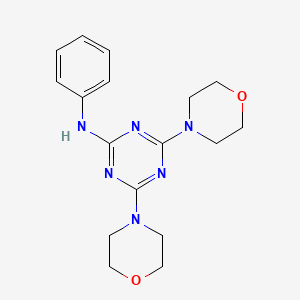
![5-[(4-Chloro-2-isopropyl-5-methylphenoxy)methyl]-2-furoic acid](/img/structure/B2645682.png)
![6-(4-(Pyrazin-2-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2645683.png)
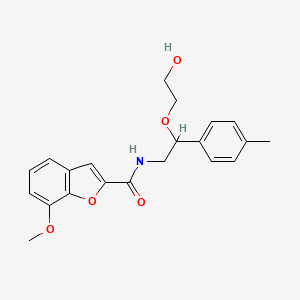
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-cyclopentylethanone oxalate](/img/structure/B2645686.png)